molecular formula C6H9NO4 B11920676 Dimethyl Aziridine-2,2-dicarboxylate CAS No. 98694-45-2

Dimethyl Aziridine-2,2-dicarboxylate

Cat. No.: B11920676
CAS No.: 98694-45-2
M. Wt: 159.14 g/mol
InChI Key: FDNMGQUWPNVDKB-UHFFFAOYSA-N
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Description

Dimethyl Aziridine-2,2-dicarboxylate is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring. This compound is of significant interest due to its high reactivity, which is attributed to the strain in the aziridine ring. It has applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl Aziridine-2,2-dicarboxylate can be synthesized through several methods. One common approach involves the asymmetric synthesis from dimethyl meso- and racemic dibromosuccinate, dimethyl bromofumarate, and dimethyl bromomaleate by treating with optically active α-methylbenzylamine . Another method includes the coupling of alkenes and primary amines via an electrogenerated dication .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes as mentioned above, with optimizations for yield and purity. The use of electrogenerated dications and other advanced techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl Aziridine-2,2-dicarboxylate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as thiols, amines, and other electron-rich species. Reaction conditions often involve the use of bases like t-BuOK and solvents like t-BuOH .

Major Products Formed

The major products formed from these reactions include alkylated derivatives, five-membered heterocycles, and other complex organic molecules that are useful in various applications .

Mechanism of Action

The mechanism of action of Dimethyl Aziridine-2,2-dicarboxylate involves the high reactivity of the aziridine ring, which undergoes nucleophilic ring-opening reactions. This reactivity is enhanced by the presence of electron-withdrawing groups, making the compound highly reactive towards nucleophiles . The compound targets thiol groups in proteins, leading to the formation of alkylated products that can inhibit protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl Aziridine-2,2-dicarboxylate is unique due to its specific reactivity profile and the position of the carboxylate groups, which influence its chemical behavior and applications. Its ability to undergo a wide range of reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.

Properties

CAS No.

98694-45-2

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

dimethyl aziridine-2,2-dicarboxylate

InChI

InChI=1S/C6H9NO4/c1-10-4(8)6(3-7-6)5(9)11-2/h7H,3H2,1-2H3

InChI Key

FDNMGQUWPNVDKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CN1)C(=O)OC

Origin of Product

United States

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